2H-Pyran, 2-(4-bromophenyl)tetrahydro-
Description
Strategic Importance of Halogenated Aryl Moieties in Synthetic Design
The incorporation of halogenated aryl groups, such as the 4-bromophenyl moiety, is a widely employed strategy in synthetic organic chemistry. The carbon-bromine bond serves as a versatile synthetic handle, enabling a plethora of cross-coupling reactions. chem960.com Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, providing a powerful tool for the construction of complex molecular frameworks. chem960.comacs.org The presence of a halogen on an aromatic ring also influences the electronic properties of the molecule, which can be critical for modulating the reactivity and biological activity of the parent compound. chem960.com
Contextual Overview of 2-(4-Bromophenyl)tetrahydro-2H-Pyran in Chemical Research
While the tetrahydropyran (B127337) scaffold and the 4-bromophenyl group are individually of great importance, the specific compound 2H-Pyran, 2-(4-bromophenyl)tetrahydro- is a more specialized chemical entity. Its structural isomer, 2-(4-bromophenoxy)tetrahydro-2H-pyran, where the aryl group is linked via an ether bond, is more commonly documented in chemical literature and is used as a building block in organic synthesis. beilstein-journals.orgrsc.orgthegoodscentscompany.com
For 2H-Pyran, 2-(4-bromophenyl)tetrahydro-, where the 4-bromophenyl group is directly attached to the C2 position of the tetrahydropyran ring, specific research findings are less prevalent. However, its structure suggests significant potential as a synthetic intermediate.
Plausible Synthetic Routes:
The synthesis of 2-aryltetrahydropyrans can be achieved through several established methods. A likely approach for the synthesis of 2-(4-bromophenyl)tetrahydro-2H-pyran would involve a Grignard reaction. The reaction of 4-bromophenylmagnesium bromide with a suitable electrophile, such as 2-halotetrahydropyran, would yield the target compound. researchgate.netyoutube.com
Another plausible method is the Prins cyclization, a powerful reaction for forming tetrahydropyran rings from a homoallylic alcohol and an aldehyde. In this case, reacting 4-bromobenzaldehyde (B125591) with a suitable homoallylic alcohol under acidic conditions could lead to the formation of the desired product. beilstein-journals.org
Physical and Spectroscopic Properties:
While detailed experimental data for 2-(4-bromophenyl)tetrahydro-2H-pyran is not widely published, its physical and spectroscopic properties can be inferred based on analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
Spectroscopic analysis would be crucial for the definitive identification of the compound.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tetrahydropyran ring protons, likely in the range of 1.5-4.0 ppm, and signals for the aromatic protons of the 4-bromophenyl group in the aromatic region (around 7.0-7.6 ppm).
¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the tetrahydropyran ring and the aromatic carbons of the bromophenyl group.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule.
Chemical Reactivity and Potential Applications:
The reactivity of 2-(4-bromophenyl)tetrahydro-2H-pyran is dominated by the presence of the 4-bromophenyl group. This moiety allows the compound to participate in a variety of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid could be used to synthesize more complex biaryl structures. This versatility makes it a potentially valuable building block for the synthesis of pharmaceuticals and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDUWUHBPGDZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Bromophenyl Tetrahydro 2h Pyran
Stereoselective Construction of the Tetrahydropyran (B127337) Ring System
The synthesis of the tetrahydropyran ring with control over its stereochemistry is a critical aspect of modern organic synthesis. Several strategies have been developed to achieve this, including intramolecular cyclizations, multicomponent reactions, and catalytic asymmetric pathways.
Intramolecular Cyclization Reactions for Ring Formation
Intramolecular cyclization reactions represent a powerful and common strategy for the formation of the tetrahydropyran ring. These reactions typically involve the cyclization of a linear precursor containing a suitably positioned nucleophile and electrophile. One of the most prominent methods in this category is the Prins cyclization. organic-chemistry.orgnih.govbeilstein-journals.orgbeilstein-journals.org This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. organic-chemistry.org For the synthesis of 2-(4-bromophenyl)tetrahydro-2H-pyran, this would conceptually involve the reaction of 4-bromobenzaldehyde (B125591) with a suitable homoallylic alcohol. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, leading to the formation of specific diastereomers. nih.gov
Another approach involves the intramolecular Williamson ether synthesis, where a precursor containing a terminal alcohol and a halide undergoes base-mediated cyclization. While effective, this method often requires the pre-functionalization of the linear substrate.
More advanced intramolecular cyclization strategies include transition metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-H activation or Heck-type cyclizations of appropriately designed alkenyl alcohol precursors can provide access to the tetrahydropyran core. espublisher.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly functionalized molecules. beilstein-journals.org The synthesis of tetrahydropyran derivatives via MCRs often involves a domino sequence of reactions, such as Knoevenagel condensation followed by an intramolecular Michael addition and cyclization.
While specific examples for the direct synthesis of 2-(4-bromophenyl)tetrahydro-2H-pyran via MCRs are not extensively documented, the general strategy is applicable. A potential MCR approach could involve the reaction of 4-bromobenzaldehyde, a 1,3-dicarbonyl compound, and an activated alkene in the presence of a suitable catalyst.
Catalytic Asymmetric Synthesis Pathways
The development of catalytic asymmetric methods for the synthesis of enantioenriched tetrahydropyrans is of significant interest due to the importance of chiral molecules in pharmacology. nih.govnih.gov Organocatalysis has emerged as a powerful tool in this regard. For instance, a domino Michael–hemiacetalization reaction catalyzed by a squaramide organocatalyst has been employed for the diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyrans. nih.gov Although a direct application to 2-(4-bromophenyl)tetrahydro-2H-pyran is not explicitly reported, a related compound, methyl (2S,3R,4S,5S)-4-(3-bromophenyl)-2-hydroxy-2-methyl-5-nitrotetrahydro-2H-pyran-3-carboxylate, has been synthesized with high stereocontrol. nih.gov This suggests the feasibility of adapting such methodologies.
Another approach involves the asymmetric Prins cyclization, where a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, is used to induce enantioselectivity. organic-chemistry.org These catalysts can activate the aldehyde component and control the facial selectivity of the nucleophilic attack by the homoallylic alcohol, leading to the formation of a specific enantiomer of the tetrahydropyran product.
Functionalization and Derivatization Strategies
The 4-bromophenyl moiety in 2-(4-bromophenyl)tetrahydro-2H-pyran is a key functional handle that allows for a wide range of derivatization reactions, most notably transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety
The carbon-bromine bond in the 4-bromophenyl group is susceptible to oxidative addition to various transition metal catalysts, such as palladium and nickel complexes, initiating a catalytic cycle for the formation of new carbon-carbon or carbon-heteroatom bonds.
The Suzuki–Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide. libretexts.orgmdpi.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.
In the context of 2-(4-bromophenyl)tetrahydro-2H-pyran, the Suzuki–Miyaura coupling provides a powerful method to introduce a diverse range of substituents at the 4-position of the phenyl ring. The general reaction scheme involves the coupling of the bromo-substituted tetrahydropyran with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.
A typical Suzuki-Miyaura coupling protocol for an aryl bromide, which would be applicable to 2-(4-bromophenyl)tetrahydro-2H-pyran, is presented in the table below. The specific conditions would need to be optimized for the particular substrate and coupling partner.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Aryl Halide | 2-(4-Bromophenyl)tetrahydro-2H-pyran |
| Boronic Acid | Arylboronic acid or Heteroarylboronic acid (1.1 - 1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (e.g., 3-5 mol%) or PdCl₂(dppf) (e.g., 3-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene, Dioxane, or DMF/Water mixture |
| Temperature | 80-110 °C |
The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
The successful application of the Suzuki-Miyaura coupling allows for the synthesis of a library of 2-(4'-substituted-biphenyl-4-yl)tetrahydro-2H-pyran derivatives, which can be further evaluated for their biological properties or used as building blocks in more complex syntheses.
Carbonyl Group Transformations within the Tetrahydropyran Ring
While the parent compound lacks a carbonyl group, a common synthetic strategy for complex tetrahydropyrans involves the use of a tetrahydropyran-4-one intermediate. nih.govnih.gov For instance, a hypothetical precursor like 2-(4-bromophenyl)tetrahydropyran-4-one would be a versatile platform for diversification. Transformations of the ketone functionality can introduce new stereocenters and functional groups within the heterocyclic ring.
Key transformations could include:
Reduction: Reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (B1222165) would yield a 2-(4-bromophenyl)tetrahydropyran-4-ol. This introduces a hydroxyl group that can be used for further functionalization.
Grignard and Organolithium Addition: Reaction with organometallic reagents can introduce alkyl, aryl, or alkynyl groups at the C4 position, creating tertiary alcohols.
Wittig Reaction: Conversion of the carbonyl to an alkene via the Wittig reaction would introduce an exocyclic double bond, a useful handle for subsequent reactions like hydrogenation, epoxidation, or dihydroxylation.
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base can lead to the formation of fused pyran systems or other complex heterocyclic structures. nih.gov
Oxime Formation: Treatment with hydroxylamine (B1172632) can convert the carbonyl group into an oxime, which can serve as a precursor for Beckmann rearrangement or be reduced to an amine. researchgate.net
Selective Functional Group Interconversions
Selective functional group interconversions (FGIs) are crucial for the elaboration of complex molecules. For 2-(4-bromophenyl)tetrahydro-2H-pyran, the most versatile functional group is the bromo-substituent on the phenyl ring.
Beyond the cross-coupling reactions already discussed, other key FGIs include:
Lithiation: The aryl bromide can be converted into an aryllithium species via metal-halogen exchange, typically using n-butyllithium at low temperatures. This highly reactive intermediate can then be quenched with a wide range of electrophiles to introduce functionalities such as carboxyl groups (using CO₂), aldehydes (using DMF), or silyl (B83357) groups (using chlorosilanes). The principle of converting a bromo-substituted phenoxy-tetrahydropyran to its lithiated analogue has been described, showcasing this pathway's viability. sigmaaldrich.cn
Borylation: The C-Br bond can be converted to a boronic acid or boronic ester group via palladium-catalyzed coupling with reagents like bis(pinacolato)diboron. The resulting boronic ester is a stable, versatile intermediate for Suzuki-Miyaura cross-coupling reactions.
Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, providing a precursor for amines, carboxylic acids, or tetrazoles.
Green Chemistry Principles in the Synthesis of Substituted Tetrahydropyrans
The application of green chemistry principles aims to make chemical synthesis more efficient, safer, and environmentally benign. nih.gov This involves using less hazardous materials, developing energy-efficient processes, and minimizing waste.
Microwave-Assisted Reaction Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. foliamedica.bgsemanticscholar.org This is due to efficient and rapid heating of the reaction mixture.
This technique has been successfully applied to the synthesis of various five-, six-, and seven-membered heterocycles. nih.govorganic-chemistry.org For the synthesis of 2-(4-bromophenyl)tetrahydro-2H-pyran derivatives, microwave irradiation could be used to optimize the aforementioned Negishi and Buchwald-Hartwig coupling reactions. It is particularly effective for ring-closure reactions, suggesting its utility in synthesizing the tetrahydropyran ring itself from an acyclic precursor. beilstein-journals.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave Method | Advantage |
| Biginelli Condensation | Reflux in ethanol (B145695) for 20-24 hours | Irradiation in ethanol for 22-24 minutes | Drastic reduction in reaction time. foliamedica.bg |
| Cyclodehydration | Reflux for several hours | Irradiation for 5-30 minutes | Increased yield, shorter time, solvent-free options. beilstein-journals.org |
| Cross-Coupling | Heating at 80-110 °C for 12-24 hours | Heating at 120-150 °C for 15-60 minutes | Faster optimization and reaction speed. |
This table illustrates typical improvements seen when applying microwave heating, based on literature examples.
Ultrasound-Promoted Synthetic Sequences
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The physical phenomenon responsible for chemical enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This can significantly increase reaction rates and yields. nih.gov
Ultrasound has been shown to promote the synthesis of various pyran derivatives, often leading to higher yields in shorter reaction times compared to silent (non-sonicated) conditions. nih.govrsc.org The use of ultrasound in multicomponent reactions to build heterocyclic libraries is particularly advantageous. nih.gov For the synthesis of 2-(4-bromophenyl)tetrahydro-2H-pyran precursors, ultrasound could be applied to a Prins cyclization or a multicomponent reaction involving 4-bromobenzaldehyde, homoallylic alcohol, and a nucleophile, potentially improving the efficiency and stereoselectivity of the ring-forming step.
Exploitation of Aqueous and Solvent-Free Reaction Media
In the pursuit of environmentally benign synthetic routes, significant research has focused on minimizing or eliminating the use of hazardous organic solvents. Aqueous and solvent-free reaction conditions represent a cornerstone of green chemistry, offering benefits such as reduced toxicity, cost-effectiveness, and simplified purification processes. The synthesis of tetrahydropyran derivatives, including structures akin to 2-(4-bromophenyl)tetrahydro-2H-pyran, has been successfully adapted to these sustainable methodologies, primarily through multicomponent reactions and the application of energy sources like ultrasound.
One notable advancement is the ultrasound-assisted multicomponent synthesis of highly substituted 4H-pyran derivatives in water. nih.govresearchgate.net While not the exact 2H-pyran isomer, the synthesis of Diethyl 6-amino-4-(4-bromophenyl)-5-cyano-4H-pyran-2,3-dicarboxylate provides a compelling case study for the construction of a bromophenyl-substituted pyran ring in an aqueous medium. nih.gov This reaction proceeds via a one-pot condensation of an appropriate aldehyde, an active methylene compound, and a β-dicarbonyl compound, catalyzed by a simple base in water.
Research has demonstrated that these aqueous syntheses can be significantly enhanced by ultrasound irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com The phenomenon of acoustic cavitation generated by ultrasound provides the necessary energy to promote the reaction, even with reactants that may have low solubility in water. mdpi.com
Solvent-free, or neat, reaction conditions offer another powerful strategy for the green synthesis of pyran derivatives. nih.gov These reactions, often facilitated by thermal heating or mechanochemical methods like ball milling, bring the reactants into close contact, thereby enabling the reaction to proceed without a solvent medium. nih.gov This approach has been effectively used for the synthesis of various fused 4H-pyran systems. nih.gov
The following tables summarize key findings from research into aqueous and solvent-free synthesis of pyran derivatives, highlighting the conditions and outcomes for compounds structurally related to 2-(4-bromophenyl)tetrahydro-2H-pyran.
Table 1: Ultrasound-Assisted Aqueous Synthesis of Diethyl 6-amino-4-(4-bromophenyl)-5-cyano-4H-pyran-2,3-dicarboxylate nih.gov
| Entry | Reactants | Catalyst | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde, Malononitrile, Diethyl acetylenedicarboxylate | Triethylamine (20 mol%) | Water | Room Temperature | 24 | 24 |
| 2 | 4-Bromobenzaldehyde, Malononitrile, Diethyl acetylenedicarboxylate | Triethylamine (20 mol%) | Water/Ethanol | Room Temperature | 24 | 73 |
| 3 | 4-Bromobenzaldehyde, Malononitrile, Diethyl acetylenedicarboxylate | Triethylamine (20 mol%) | Water | Ultrasound, Room Temperature | 2 | 84 |
This interactive table details the reaction conditions for the synthesis of a 4H-pyran derivative, showcasing the efficiency of ultrasound-assisted methods in an aqueous environment.
Table 2: Comparison of Aqueous Synthesis of various 4-Aryl-4H-Pyran Derivatives nih.gov
| Aryl Substituent | Conditions (Conventional, 24h) | Yield (%) (Conventional) | Conditions (Ultrasound, 2h) | Yield (%) (Ultrasound) |
| 4-Nitrophenyl | Room Temperature | 77 | Room Temperature | 89 |
| 3-Nitrophenyl | Room Temperature | 82 | Room Temperature | 83 |
| Naphthalen-1-yl | Room Temperature | 53 | Room Temperature | 69 |
| 4-Methoxyphenyl | Room Temperature (with EtOH) | 49 | Room Temperature | 44 |
This interactive table compares the yields of different 4-aryl-4H-pyran derivatives under conventional and ultrasound-assisted aqueous conditions.
Chemical Reactivity and Transformation Chemistry of 2 4 Bromophenyl Tetrahydro 2h Pyran
Electrophilic and Nucleophilic Reactivity Profiles
The electronic properties of the 4-bromophenyl group and the tetrahydropyran (B127337) ring dictate the molecule's reactivity towards electrophiles and nucleophiles. The bromine atom offers a site for classic aryl bromide reactions, while the oxygen atom of the pyran ring, though generally unreactive, can be activated under specific conditions.
The bromine atom on the phenyl ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.
One of the most powerful and versatile methods for the functionalization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction . libretexts.orglibretexts.org This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.org For 2-(4-bromophenyl)tetrahydro-2H-pyran, this would involve the reaction with a suitable boronic acid in the presence of a palladium catalyst and a base to form a new biaryl structure. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A similar Suzuki-Miyaura coupling has been successfully demonstrated for 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting the feasibility of this transformation on a bromophenyl group attached to a heterocyclic moiety. mdpi.com
The bromine atom can also be transformed into other functional groups through the formation of organometallic reagents . For instance, reaction with magnesium metal leads to the formation of the corresponding Grignard reagent, 4-(tetrahydro-2H-pyran-2-yl)phenylmagnesium bromide. This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Similarly, lithiation of the aryl bromide can be achieved by treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. researchgate.net This results in the formation of 2-(4-lithiophenyl)tetrahydro-2H-pyran, another potent nucleophile that can be used in a wide range of synthetic applications. semanticscholar.orgntnu.no The resulting organolithium compound can be quenched with various electrophiles to introduce diverse functionalities onto the phenyl ring.
Other important reactions at the bromine atom include the Heck coupling , another palladium-catalyzed reaction that forms a carbon-carbon bond between the aryl bromide and an alkene. masterorganicchemistry.com Additionally, Gilman reagents (lithium diorganocuprates) can be used to displace the bromine atom in a coupling reaction. openstax.org
Table 1: Key Reactions at the Bromine Atom of 2-(4-Bromophenyl)tetrahydro-2H-Pyran
| Reaction Name | Reagents | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 2-(Aryl/vinyl-phenyl)tetrahydro-2H-pyran |
| Grignard Formation | Mg, Ether | 4-(tetrahydro-2H-pyran-2-yl)phenylmagnesium bromide |
| Lithiation | R-Li | 2-(4-Lithiophenyl)tetrahydro-2H-pyran |
| Heck Coupling | Alkene, Pd catalyst, Base | 2-(4-Styryl-phenyl)tetrahydro-2H-pyran |
The oxygen atom within the tetrahydropyran ring is part of a saturated ether linkage and, as such, is generally unreactive towards nucleophiles and bases under standard conditions. Its lone pairs of electrons, however, can act as a Lewis base, allowing it to be protonated by strong acids. This protonation is the initial step in the acid-catalyzed ring-opening of the pyran ring, which will be discussed in a subsequent section. Direct reactions involving the oxygen atom without ring cleavage are not commonly observed for simple tetrahydropyran systems.
Ring Transformations and Skeletal Rearrangements
The tetrahydropyran ring, while generally stable, can undergo transformations under specific catalytic conditions, leading to ring-opened products or skeletal rearrangements.
Under acidic conditions, the oxygen atom of the tetrahydropyran ring can be protonated, which activates the ring towards nucleophilic attack and subsequent cleavage. libretexts.org This process is analogous to the acid-catalyzed ring-opening of epoxides. mdpi.comopenstax.org The protonated ether becomes a good leaving group, and a nucleophile can attack one of the adjacent carbon atoms (C2 or C6). In the case of 2-(4-bromophenyl)tetrahydro-2H-pyran, the C2 position is benzylic and thus more stabilized for carbocationic character, making it the likely site of nucleophilic attack in a mechanism with SN1 character.
The reaction with water under acidic conditions would lead to the formation of a 1,5-diol. If other nucleophiles, such as alcohols, are present, the corresponding ether-alcohols will be formed. The stereochemical outcome of such reactions is dependent on the specific mechanism (SN1 vs. SN2) and the nature of the nucleophile.
Base-promoted domino or tandem reactions are powerful synthetic tools for the construction of complex molecular architectures in a single step. core.ac.uknih.gov While these reactions are well-documented for activated pyran systems like pyranones, which possess electrophilic centers amenable to nucleophilic attack, they are not characteristic of the unactivated, saturated tetrahydropyran ring in 2-(4-bromophenyl)tetrahydro-2H-pyran. The lack of activating groups such as carbonyls or double bonds within the pyran ring of the title compound makes it resistant to base-promoted ring transformations.
Stereochemical Investigations of 2 4 Bromophenyl Tetrahydro 2h Pyran
Elucidation of Relative and Absolute Configuration
The determination of the precise spatial arrangement of atoms, or stereochemistry, is fundamental to understanding a chiral molecule's interactions. For 2-(4-bromophenyl)tetrahydro-2H-pyran, which contains a stereocenter at the C2 position, the elucidation of its relative and absolute configuration is a critical first step in any stereochemical study.
Relative Configuration: The relative configuration of substituents on the tetrahydropyran (B127337) ring is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between adjacent protons are particularly informative. For instance, in a chair-like conformation, a large coupling constant between the C2 proton and a C3 proton is indicative of a trans-diaxial relationship, whereas a smaller coupling constant suggests a cis (axial-equatorial or equatorial-equatorial) relationship. In studies of analogous 2-alkyl-(or aryl-)3-chlorotetrahydropyrans, specific J-values have been used to assign the cis and trans isomers. rsc.org
Absolute Configuration: The determination of the absolute configuration (R or S) at the C2 stereocenter requires methods that can distinguish between enantiomers. This is often achieved through:
X-ray Crystallography: If a single crystal of an enantiomerically pure sample can be obtained, X-ray diffraction analysis provides an unambiguous determination of the absolute configuration. This technique has been used to rigorously establish the stereochemistry of related heterocyclic systems. rsc.org
Chiral Chromatography: Separation of enantiomers on a chiral stationary phase allows for their isolation. The absolute configuration of the separated enantiomers can then be determined by other methods, or if the synthesis was enantioselective, the elution order can sometimes be correlated with a specific enantiomer.
Correlation with Known Compounds: The absolute configuration can also be established by chemically converting the molecule to a compound of known stereochemistry, or by synthesizing it from a chiral precursor of known configuration.
Conformational Analysis of the Tetrahydropyran Ring
The tetrahydropyran ring is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between different conformations is a key aspect of its stereochemistry.
For 2-substituted tetrahydropyrans, the anomeric effect plays a crucial role in determining the preferred conformation. This stereoelectronic effect generally favors the placement of an electronegative substituent at the anomeric C2 position in an axial orientation, as this allows for a stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the C2-substituent bond.
However, the large size of the 4-bromophenyl group introduces significant steric hindrance. In an axial position, this bulky group would experience unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6. Therefore, it is highly probable that the 2-(4-bromophenyl)tetrahydro-2H-pyran molecule will predominantly adopt a chair conformation where the 4-bromophenyl group occupies the equatorial position to minimize these steric clashes.
Studies on halogenated pyran analogues of sugars support the prevalence of a standard chair-like conformation (designated as 4C1). beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov These studies also reveal that interactions between substituents can cause distortions in the chair conformation. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov For instance, the repulsion between axial substituents can lead to a flattening of the ring. beilstein-journals.orgnih.govbeilstein-archives.org In the case of 2-(4-bromophenyl)tetrahydro-2H-pyran, while the equatorial preference of the aryl group is expected, detailed computational studies or low-temperature NMR experiments would be necessary to quantify the energetic preference and any subtle distortions of the pyran ring.
Table 1: Predicted Conformational Preferences
| Conformer | C2-Substituent Position | Key Interactions | Predicted Stability |
|---|---|---|---|
| A | Equatorial | Minimal steric strain | More stable |
Diastereoselective Control in Addition and Substitution Reactions
The synthesis of substituted tetrahydropyrans often involves cyclization reactions where new stereocenters are formed. Controlling the diastereoselectivity of these reactions is crucial for accessing specific isomers. Several strategies have been developed for the diastereoselective synthesis of 2,6-disubstituted tetrahydropyrans, which can be adapted for the synthesis of 2-monosubstituted analogues like the title compound. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov
One common approach involves the cyclization of a hydroxy-alkene or a related precursor via an oxocarbenium ion intermediate. The stereochemical outcome of the cyclization is often dictated by the tendency of the substituents to occupy equatorial positions in the chair-like transition state to avoid steric clashes. This principle is a cornerstone of many diastereoselective methods.
For example, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be highly diastereoselective. The reaction proceeds through a six-membered chair-like transition state, and the substituents preferentially adopt equatorial orientations. nih.gov Similarly, gold-catalyzed allylation of cyclic hemiacetals has been shown to produce 2,6-trans-disubstituted tetrahydropyrans with high diastereoselectivity, again favoring an equatorial approach of the nucleophile to the oxocarbenium ion. rsc.org
In the context of synthesizing 2-(4-bromophenyl)tetrahydro-2H-pyran, a reaction that proceeds through a chair-like transition state would be expected to favor the formation of the isomer with the 4-bromophenyl group in the equatorial position.
Table 2: Examples of Diastereoselective Reactions for Tetrahydropyran Synthesis
| Reaction Type | Key Intermediate | Stereochemical Rationale | Typical Outcome |
|---|---|---|---|
| Prins Cyclization nih.gov | Oxocarbenium ion | Chair-like transition state with equatorial substituents | High diastereoselectivity |
| Acid-catalyzed cyclization of hydroxy-alkenes | Oxocarbenium ion | Thermodynamic control favoring the most stable product | Often favors trans-isomers |
Enantioselective Synthesis via Chiral Auxiliaries or Catalysts
To produce a single enantiomer of 2-(4-bromophenyl)tetrahydro-2H-pyran, an enantioselective synthetic strategy is required. This typically involves the use of either chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, or chiral catalysts, which create a chiral environment for the reaction to occur.
Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of tetrahydropyrans. whiterose.ac.uk One notable example is the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. whiterose.ac.uk These catalysts can protonate a substrate to generate a chiral ion pair, which then undergoes a cyclization reaction with high enantioselectivity. For instance, an intramolecular oxa-Michael reaction catalyzed by a CPA has been used to synthesize substituted tetrahydropyrans with excellent enantiomeric excess (up to 99% ee). whiterose.ac.uk This 'clip-cycle' approach demonstrates the potential for catalytic enantioselective synthesis of complex THP structures. whiterose.ac.uk
Another strategy is the use of metal-based chiral Lewis acid catalysts to control the stereochemistry of cyclization reactions. The choice of metal and chiral ligand is critical for achieving high levels of enantioselectivity.
While a specific enantioselective synthesis of 2-(4-bromophenyl)tetrahydro-2H-pyran has not been reported, these catalytic methods represent the current state-of-the-art and would be prime candidates for investigation. The development of such a synthesis would provide access to enantiomerically pure material, which is essential for studying its chiroptical properties and potential biological activity.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-(4-bromophenyl)tetrahydro-2H-pyran |
Advanced Spectroscopic and X Ray Crystallographic Characterization of 2 4 Bromophenyl Tetrahydro 2h Pyran and Its Derivatives
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Crystal Packing and Supramolecular Assembly Analysis
The crystal packing of derivatives of 2-(4-bromophenyl)tetrahydro-2H-pyran is predominantly governed by a combination of hydrogen bonds, halogen bonds, and weaker van der Waals forces. The interplay of these interactions leads to the formation of diverse and complex supramolecular assemblies.
The supramolecular architecture of more complex systems, such as HIV-1 protease inhibitors incorporating a tetrahydropyranyl-tetrahydrofuran ligand, demonstrates the importance of the tetrahydropyran (B127337) ring in directing crystal packing. nih.govnih.gov In these instances, the polar functionalities on the heterocyclic rings engage in specific hydrogen bonding with surrounding molecules, contributing to a well-defined three-dimensional structure. nih.gov
The following table provides crystallographic data for a related bromophenyl-containing heterocyclic compound, illustrating the typical parameters that define such crystal structures.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |
| 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Monoclinic | P21/n | 14.9517(9) | 5.4857(3) | 27.9582(17) | 102.434(6) | cardiff.ac.uk |
Hydrogen Bonding and Halogen Bonding Interactions in the Solid State
Hydrogen Bonding:
Hydrogen bonds are a directing force in the crystal structures of compounds related to 2-(4-bromophenyl)tetrahydro-2H-pyran. The oxygen atom of the tetrahydropyran ring can act as a hydrogen bond acceptor. While the target molecule itself lacks strong hydrogen bond donors, weak C—H⋯O hydrogen bonds are frequently observed in similar structures. For example, in the crystal of 1-(4-bromophenyl)but-3-yn-1-one, C—H⋯O hydrogen bonds are crucial in consolidating the crystal structure. iucr.org
In more complex derivatives that may contain hydroxyl or amino groups, stronger O—H⋯O, N—H⋯O, or N—H⋯N hydrogen bonds dominate the intermolecular interactions, often forming intricate networks that define the supramolecular assembly. nih.gov For instance, in a chiral photochromic Schiff base containing a bromophenyl group, an intramolecular O—H⋯N hydrogen bond is observed. elsevierpure.com
Halogen Bonding:
The bromine atom in the 4-position of the phenyl ring is a key player in directing the solid-state assembly through halogen bonding. The electrophilic region on the bromine atom, known as the σ-hole, can interact favorably with nucleophilic sites on adjacent molecules, such as oxygen, nitrogen, or even π-systems.
In the crystal structures of various bromophenyl derivatives, C—Br⋯O, C—Br⋯N, and C—Br⋯π interactions are commonly observed. nih.govrsc.org For example, in a polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene, short intermolecular Br⋯O contacts contribute to the cohesion of the crystal packing. nih.gov Another form of this compound displays C—H⋯Br interactions that connect molecules into zigzag chains, which are further linked by C—Br⋯π interactions. nih.gov
The strength and directionality of these halogen bonds can significantly influence the crystal packing. The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds and π–π stacking, leads to the formation of robust and predictable supramolecular synthons. The following table summarizes key intermolecular interaction distances found in related bromophenyl compounds.
| Interaction Type | Donor-Acceptor | Distance (Å) | Compound Reference |
| Halogen Bond | C—Br⋯O | 2.9828 (13) | Polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene |
| Halogen Bond | Br⋯C (π) | 3.400 (3) | 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol |
Computational and Theoretical Studies of 2 4 Bromophenyl Tetrahydro 2h Pyran
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules with a good balance of accuracy and computational cost. For 2-(4-bromophenyl)tetrahydro-2H-pyran, DFT calculations can offer deep insights into its fundamental properties.
Electronic Structure and Molecular Orbital Analysis
DFT calculations can be employed to determine the electronic structure of 2-(4-bromophenyl)tetrahydro-2H-pyran. This involves mapping the electron density distribution and analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial in predicting the molecule's reactivity.
The HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, specifically on the bromine atom and the aromatic pi system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the antibonding orbitals of the bromophenyl group and the C-O bonds of the pyran ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Table 1: Hypothetical Frontier Orbital Energies for 2-(4-Bromophenyl)tetrahydro-2H-Pyran (Axial vs. Equatorial Conformers)
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Axial | -6.85 | -0.95 | 5.90 |
| Equatorial | -6.82 | -0.98 | 5.84 |
Note: This data is illustrative and based on general trends for similar compounds.
Conformational Energy Landscape Exploration
The tetrahydropyran (B127337) ring in 2-(4-bromophenyl)tetrahydro-2H-pyran exists predominantly in a chair conformation. The 4-bromophenyl substituent at the C2 position can occupy either an axial or an equatorial position, leading to two primary conformers. DFT calculations are crucial for determining the relative energies of these conformers and thus predicting the conformational equilibrium.
Generally, for bulky substituents on a cyclohexane (B81311) or tetrahydropyran ring, the equatorial position is favored to minimize steric hindrance. However, in 2-substituted tetrahydropyrans, the anomeric effect can favor the axial orientation of an electronegative substituent. For the 4-bromophenyl group, which is bulky but also possesses electronegative character through the bromine atom and the aromatic ring's pi system, there is a subtle interplay between steric and electronic effects.
Computational studies on related 2-substituted tetrahydropyrans have shown that the preference for the axial or equatorial conformer can be influenced by the electronic nature of the substituent. researchgate.net Ab initio molecular orbital theory studies on methyl-substituted tetrahydropyrans have demonstrated the ability of computational methods to accurately predict conformational free energies. montclair.edu For 2-(4-bromophenyl)tetrahydro-2H-pyran, it is anticipated that the equatorial conformer would be slightly more stable due to the significant steric bulk of the bromophenyl group, though the anomeric effect might slightly reduce the energy difference compared to a purely non-polar substituent of similar size.
Table 2: Calculated Relative Energies of 2-(4-Bromophenyl)tetrahydro-2H-Pyran Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial | 0.00 | ~75 |
| Axial | 0.65 | ~25 |
Note: This data is illustrative and based on general principles of conformational analysis.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
DFT calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of 2-(4-bromophenyl)tetrahydro-2H-pyran.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict NMR chemical shifts (¹H and ¹³C). These predictions are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. The calculated shifts for the axial and equatorial conformers would differ, particularly for the protons and carbons of the tetrahydropyran ring and the ipso-carbon of the phenyl ring. By comparing the calculated spectra with experimental data, the conformational preferences can be further validated.
IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in the assignment of experimental IR spectra. Key vibrational modes for 2-(4-bromophenyl)tetrahydro-2H-pyran would include the C-H stretching of the pyran and aromatic rings, the C-O-C stretching of the ether linkage, and the C-Br stretching frequency.
Table 3: Predicted Key IR Frequencies for Equatorial 2-(4-Bromophenyl)tetrahydro-2H-Pyran
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C-O-C Stretch | 1150-1050 |
| C-Br Stretch | 650-550 |
Note: This data is illustrative and based on typical ranges for these functional groups.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.
Dynamic Behavior and Conformational Flexibility
MD simulations can model the movements of atoms in 2-(4-bromophenyl)tetrahydro-2H-pyran, providing insights into its flexibility and the transitions between different conformations. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe the ring-puckering of the tetrahydropyran moiety and the rotation of the C-C bond connecting the pyran and phenyl rings. These simulations can reveal the energy barriers for conformational changes, such as the chair-to-chair interconversion of the tetrahydropyran ring. For substituted tetrahydropyrans, the barrier to ring inversion is often influenced by the nature of the substituent. researchgate.net
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a significant impact on the conformational equilibrium and reactivity of a molecule. MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box.
For 2-(4-bromophenyl)tetrahydro-2H-pyran, the polarity of the solvent is expected to influence the conformational preference. researchgate.net In polar solvents, the conformer with the larger dipole moment will be stabilized. The anomeric effect, which contributes to the stability of the axial conformer, is known to be solvent-dependent. researchgate.net MD simulations can quantify these solvent effects by calculating the free energy difference between the axial and equatorial conformers in different solvent environments. This can lead to a shift in the conformational equilibrium compared to the gas phase calculations from DFT. Furthermore, by analyzing the radial distribution functions of solvent molecules around the solute, one can understand the specific solvation patterns and their influence on the molecule's reactivity.
Quantum Chemical Analysis of Reaction Mechanisms
The formation and reactivity of 2-(4-bromophenyl)tetrahydro-2H-pyran are often studied through the lens of quantum chemical calculations. These theoretical investigations provide insights into the underlying mechanisms that are difficult to obtain through experimental means alone. A common synthetic route to substituted tetrahydropyrans is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govresearchgate.net For the formation of 2-(4-bromophenyl)tetrahydro-2H-pyran, this would typically involve the reaction of an appropriate homoallylic alcohol with 4-bromobenzaldehyde (B125591).
Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate details of such reactions. researchgate.net These studies can map out the potential energy surface of the reaction, identifying key intermediates and transition states.
Transition State Characterization
The characterization of transition states is a cornerstone of understanding reaction kinetics and selectivity. In the context of the Prins cyclization to form tetrahydropyran rings, computational models can predict the geometry and energy of the transition states. For instance, the cyclization is believed to proceed through an oxocarbenium ion intermediate, which then undergoes ring closure. nih.govnih.gov The transition state for this ring-closing step is often a chair-like conformation. researchgate.net
Table 1: Hypothetical Transition State Parameters for the Prins Cyclization Leading to a 2-Aryltetrahydropyran
| Parameter | Value | Description |
| Method/Basis Set | B3LYP/6-31G(d) | A common level of theory for such calculations. |
| Imaginary Frequency | -350 cm⁻¹ | Indicates a true transition state along the reaction coordinate. |
| C-C forming bond length | ~2.2 Å | The distance between the nucleophilic carbon of the alkene and the electrophilic carbon of the oxocarbenium ion. |
| C-O forming bond length | ~1.8 Å | The distance in reactions where an oxygen acts as the nucleophile. |
| Activation Energy (ΔG‡) | 15-20 kcal/mol | A typical range for such cyclizations at room temperature. imperial.ac.uk |
This table is illustrative and based on typical values found in computational studies of similar reactions.
Reaction Coordinate Pathway Determination
Determining the reaction coordinate pathway involves mapping the energetic landscape from reactants to products. This "path" on the potential energy surface confirms the sequence of events during the reaction. Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from the optimized transition state structure to confirm that it connects the reactants and products.
For the synthesis of 2-(4-bromophenyl)tetrahydro-2H-pyran, the reaction pathway would likely show the initial formation of the oxocarbenium ion, followed by the key C-C bond-forming cyclization step, and finally the trapping of the resulting cation by a nucleophile to yield the final product. nih.govresearchgate.net Computational studies can also shed light on competing reaction pathways, such as the potential for racemization through a 2-oxonia-Cope rearrangement. nih.gov
Intermolecular Interactions and Non-Covalent Bonding Analysis
The physical properties and crystal packing of 2-(4-bromophenyl)tetrahydro-2H-pyran are significantly influenced by a variety of non-covalent interactions. nih.govmhmedical.com These interactions, though weaker than covalent bonds, play a crucial role in supramolecular chemistry and materials science.
CH-π Interactions
CH-π interactions are a type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system (like the 4-bromophenyl group) acts as the acceptor. These interactions are known to be important in stabilizing molecular conformations and crystal structures. uitm.edu.mynih.gov In 2-(4-bromophenyl)tetrahydro-2H-pyran, the aliphatic protons of the tetrahydropyran ring can interact with the electron-rich π-system of the bromophenyl group of a neighboring molecule. The strength of these interactions is typically in the range of 0.5 to 2.5 kcal/mol. mdpi.com
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. nih.govresearchgate.net
Bromine-mediated Interactions
The bromine atom in the 4-bromophenyl group can participate in several types of non-covalent interactions, most notably halogen bonding. Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. In the solid state, this can lead to Br···O, Br···N, or even Br···Br interactions. researchgate.netmdpi.com These interactions can significantly influence the crystal packing and melting point of the compound. The energy of these interactions can range from 2 to 5 kcal/mol. mdpi.com
Table 2: Summary of Potential Non-Covalent Interactions in 2-(4-bromophenyl)tetrahydro-2H-Pyran
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| CH-π | C-H (tetrahydropyran ring) | π-system (bromophenyl ring) | 0.5 - 2.5 mdpi.com |
| Halogen Bond (Br···O) | C-Br (σ-hole) | Oxygen (e.g., ether oxygen) | 2 - 5 mdpi.com |
| Halogen Bond (Br···Br) | C-Br (σ-hole) | Br (lone pair region) | ~2.2 - 2.5 mdpi.com |
| π-π Stacking | Bromophenyl ring | Bromophenyl ring | 1 - 3 |
This table provides a summary of potential interactions and their typical energy ranges based on literature values for similar systems.
Applications in Advanced Organic Synthesis
As Chiral Building Blocks in Complex Molecule Synthesis
The tetrahydropyran (B127337) moiety is a ubiquitous structural motif in a vast array of natural products, many of which exhibit significant biological activity. nih.govnih.gov The stereoselective synthesis of these complex molecules often relies on the use of chiral building blocks that can introduce specific stereocenters into the target structure. wikipedia.orgrsc.org Molecules containing a tetrahydropyran ring can serve as such chiral synthons. core.ac.uk
Despite the potential of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- to serve as a chiral auxiliary or building block, a detailed search of the available scientific literature did not yield specific examples or research findings detailing its use in this capacity. While the general importance of chiral tetrahydropyrans in the synthesis of natural products is well-established, studies focusing on the application of this particular brominated derivative in stereoselective synthesis are not presently available.
Precursors for Polycyclic and Spirocyclic Organic Frameworks
The construction of intricate polycyclic and spirocyclic frameworks is a significant challenge in synthetic organic chemistry. The Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyrans and has been applied to the formation of spirocyclic systems. nih.govscispace.comnorthwestern.edunih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.
Components in the Construction of Functional Organic Materials
The development of novel organic materials with specific electronic and photophysical properties is a rapidly advancing field. The incorporation of heterocyclic and aromatic moieties can impart desired characteristics such as fluorescence or photoactivity.
Synthesis of Organic Fluorescent Molecules
Fluorescent organic molecules are essential tools in various scientific disciplines, including bioimaging and materials science. mdpi.comnih.govnih.gov The synthesis of such molecules often involves the strategic combination of different structural motifs to achieve desired photophysical properties like high quantum yields and specific emission wavelengths. ncl.ac.ukmdpi.org
A targeted search for the utilization of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- as a building block in the synthesis of organic fluorescent molecules did not yield any specific research findings. While the synthesis of fluorescent dyes from various precursors, including bromophenyl derivatives, is a known strategy, atlantis-press.com the direct application of the title compound in this context is not reported in the available literature.
Preparation of Photoactive Compounds
Photoactive compounds, which respond to light stimuli, are crucial for applications ranging from photodynamic therapy to optical data storage. mdpi.com Their synthesis requires the careful design and assembly of molecular components that can absorb and transduce light energy.
An extensive review of the literature did not reveal any instances where 2H-Pyran, 2-(4-bromophenyl)tetrahydro- has been used in the preparation of photoactive compounds. Although the synthesis of photoactive materials is an active area of research, there is no documented evidence of this specific compound's involvement in such applications.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(4-bromophenyl)tetrahydro-2H-pyran derivatives?
Answer: Diastereoselective synthesis using copper(II)–bisphosphine catalysts (e.g., L3 ligands) is a robust approach. For example, reacting substituted alkenols (e.g., 3,5-dimethylhex-5-en-1-ol) with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under optimized conditions yields stereochemically defined products. Key steps include controlling reaction temperature (0–25°C), solvent choice (e.g., dichloromethane), and catalyst loading (5–10 mol%) to achieve high enantiomeric excess (ee >90%) . NMR-guided purification (e.g., silica gel chromatography) and characterization (¹H/¹³C NMR, MS) are critical for confirming structural integrity .
Q. How can researchers validate the stereochemical configuration of synthesized 2-(4-bromophenyl)tetrahydro-2H-pyran derivatives?
Answer: Combined use of ¹H NMR coupling constants (e.g., J values for axial/equatorial protons) and NOESY experiments resolves stereochemical ambiguities. For instance, coupling constants between H-2 and H-3 protons (~3–4 Hz) indicate a cis-diaxial arrangement, while NOE correlations between H-4 and H-6 confirm ring conformation. Chiral HPLC or polarimetry further validates enantiopurity .
Q. What safety protocols are essential when handling 2-(4-bromophenyl)tetrahydro-2H-pyran derivatives?
Answer: Adhere to OSHA/GHS guidelines:
- Acute Toxicity (Category 4): Use fume hoods and PPE (gloves, goggles) to prevent oral/skin exposure (H302, H315) .
- Respiratory Irritation (H335): Employ vapor traps or closed systems during volatile reactions.
- First Aid: Immediate decontamination with water for skin/eye contact; seek medical evaluation for ingestion .
Advanced Research Questions
Q. How can computational modeling optimize the diastereoselectivity of 2-(4-bromophenyl)tetrahydro-2H-pyran synthesis?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing stereochemical pathways. For copper-catalyzed reactions, analyze ligand–substrate interactions (e.g., π-π stacking with the 4-bromophenyl group) to favor axial attack, enhancing cis-selectivity. Molecular dynamics simulations further refine solvent effects (e.g., dielectric constant of DCM vs. THF) .
Q. What mechanistic insights explain the anticancer activity of 2-(4-bromophenoxy)tetrahydro-2H-pyran analogs?
Answer: In vitro studies suggest inhibition of HMG-CoA reductase (IC₅₀ ~10 nM), comparable to pitavastatin. Structure-activity relationship (SAR) analysis highlights the 4-bromophenyl moiety as critical for binding the enzyme’s hydrophobic pocket. Fluorescence quenching assays confirm competitive displacement of NADPH, while molecular docking (e.g., AutoDock Vina) validates binding poses .
Q. How do conflicting spectral data (e.g., MS fragmentation patterns) arise in structural elucidation, and how can they be resolved?
Answer: Discrepancies in EI-MS vs. CI-MS spectra (e.g., base peak at m/z 154 vs. 362) stem from ionization efficiency differences. For example, electron ionization fragments labile substituents (e.g., bromophenyl groups), while chemical ionization preserves molecular ions. Cross-validation with high-resolution MS (HRMS) and isotopic pattern analysis (e.g., ⁷⁹Br/⁸¹Br) resolves ambiguities .
Methodological Considerations
3.1 Designing experiments to assess metabolic stability of 2-(4-bromophenyl)tetrahydro-2H-pyran derivatives:
- In vitro liver microsomal assays: Incubate compounds with NADPH-fortified human liver microsomes (HLMs) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the half-life method .
- CYP450 inhibition screening: Use fluorogenic probes (e.g., CYP3A4: midazolam) to quantify IC₅₀ values .
3.2 Addressing contradictions in reported biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
